molecular formula C11H17NO B13967366 2-Amino-5-(2-methylbutan-2-yl)phenol CAS No. 446264-94-4

2-Amino-5-(2-methylbutan-2-yl)phenol

Cat. No.: B13967366
CAS No.: 446264-94-4
M. Wt: 179.26 g/mol
InChI Key: WZNVLFGQZNIOMW-UHFFFAOYSA-N
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Description

2-Amino-5-(2-methylbutan-2-yl)phenol is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . Its CAS Registry Number is 446264-94-4 . This compound features a phenol group substituted with an amino group and a tert-pentyl (2-methylbutan-2-yl) group, a structure that is of significant interest in synthetic and materials chemistry. As part of the aminophenol family, it serves as a versatile building block for researchers. Compounds with adjacent amino and phenolic hydroxyl groups, such as this one, are valuable precursors for synthesizing heterocyclic compounds like benzoxazoles and are known to form Schiff base ligands when condensed with aldehydes or ketones . These ligands and their metal complexes are widely studied for applications in developing fluorescent chemosensors for metal ion detection, catalysis, and investigating biological activities such as antioxidant and anticancer properties . The tert-pentyl substituent on the aromatic ring can influence the compound's lipophilicity and steric properties, which may be tailored for specific research applications, including the development of novel materials or molecular probes . Researchers can utilize this high-purity compound as a key intermediate in their exploratory synthesis projects. Handling Note: As with many aminophenol derivatives, appropriate safety precautions should be observed during handling. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

446264-94-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-amino-5-(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C11H17NO/c1-4-11(2,3)8-5-6-9(12)10(13)7-8/h5-7,13H,4,12H2,1-3H3

InChI Key

WZNVLFGQZNIOMW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)N)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Amino-5-(2-methylbutan-2-yl)phenol

General Strategy Overview

The synthesis of 2-amino-5-alkylphenols, including 2-amino-5-(2-methylbutan-2-yl)phenol, generally follows two main routes:

The choice of route depends on the availability of starting materials and the desired purity and yield.

Reduction of 2-Nitro-5-alkylphenol

This classical method involves preparing the nitro precursor, 2-nitro-5-(2-methylbutan-2-yl)phenol, followed by reduction to the amino compound.

  • Nitro precursor synthesis : The 5-substituted nitrophenol is synthesized via electrophilic aromatic substitution (e.g., nitration) on suitably alkylated phenol derivatives. However, the preparation of 5-alkyl-2-nitrophenols can be challenging due to multiple steps and regioselectivity issues.

  • Reduction step : Reduction can be performed electrochemically or chemically (e.g., catalytic hydrogenation, metal reductions). Electrochemical reduction is described in the literature (Stutts, J. Org. Chem. 54 (1989) 3740) but is limited by precursor accessibility.

  • Challenges : The main drawback is the multi-step preparation of the nitro precursor and the need for careful control to avoid over-reduction or side reactions.

Alkali-Melt Desulfonation of 2-Amino-5-alkylbenzenesulfonic Acid Salts

A more industrially viable and efficient method involves the thermal treatment of 2-amino-5-alkylbenzenesulfonic acid salts with strong alkali hydroxides (e.g., potassium hydroxide) at high temperature and pressure, followed by acidification to liberate the free phenol.

Process Description:
  • Starting material : 2-Amino-5-(2-methylbutan-2-yl)benzenesulfonic acid sodium or potassium salt.

  • Reaction conditions : The sulfonic acid salt is reacted with 80% potassium hydroxide at approximately 300°C under 15-20 bar pressure for 3 hours. The molar ratio of KOH to sulfonic acid salt is typically 10:1 to 15:1.

  • Mechanism : The sulfonic acid group is replaced by a hydroxyl group under these conditions, forming the potassium salt of 2-amino-5-(2-methylbutan-2-yl)phenol.

  • Isolation : The reaction mixture is cooled and diluted with water, then acidified with mineral acids such as hydrochloric or sulfuric acid to a pH between 3 and 7 to precipitate the free 2-amino-5-(2-methylbutan-2-yl)phenol.

  • Purification : The precipitate is filtered, washed, and can be further purified by recrystallization or extraction.

Advantages:
  • Avoids multi-step nitro compound synthesis.
  • Industrially scalable with good yields.
  • The alkaline reaction mixture can be handled to minimize by-products such as sulfites.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Conditions Advantages Disadvantages Typical Yield
Reduction of 2-nitro-5-alkylphenol 2-Nitro-5-(2-methylbutan-2-yl)phenol Electrochemical or catalytic reduction Straightforward reduction step Difficult nitro precursor synthesis Moderate to good
Alkali-melt desulfonation (alkaline fusion) 2-Amino-5-(2-methylbutan-2-yl)benzenesulfonic acid salt 80% KOH, 300°C, 15-20 bar, 3 h Industrially scalable, high purity High temperature and pressure needed High (industrial)
Friedel-Crafts alkylation 2-Aminophenol or phenol derivatives Lewis acid catalyst, alkyl halide Direct alkylation on aromatic ring Regioselectivity, protection needed Moderate (35-40%)

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

2-Amino-5-(2-methylbutan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methylbutan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-pentyl group in 2-Amino-5-(2-methylbutan-2-yl)phenol distinguishes it from simpler analogs. Below is a comparison with key derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
2-Amino-5-(2-methylbutan-2-yl)phenol -NH₂ (2), tert-pentyl (5) C₁₁H₁₇NO 179.26 g/mol High hydrophobicity; potential UV stabilization
2-Amino-5-methylphenol (Oxygelb) -NH₂ (2), -CH₃ (5) C₇H₉NO 123.15 g/mol Oxidative hair dye (3% max. concentration); higher solubility in water due to smaller substituent
2-Amino-4,6-di-tert-butylphenol -NH₂ (2), tert-butyl (4,6) C₁₄H₂₃NO 221.34 g/mol Antioxidant properties; used in polymer stabilization
5-(2-Aminobutyl)-2-methylphenol -NH₂ (butyl chain at 5), -CH₃ (2) C₁₁H₁₇NO 179.26 g/mol Structural isomer; potential pharmacological activity due to flexible aminobutyl chain

Key Observations:

  • Hydrophobicity: The tert-pentyl and tert-butyl substituents enhance lipid solubility, making these compounds suitable for non-polar environments (e.g., polymer matrices) .
  • Solubility: Oxygelb’s smaller methyl group improves aqueous solubility compared to bulkier analogs, favoring its use in cosmetic formulations .

Electronic and Steric Influence on Reactivity

  • Electronic Effects: The amino group (-NH₂) is electron-donating, activating the benzene ring toward electrophilic substitution. However, bulky substituents (e.g., tert-pentyl) may direct reactions to less hindered positions.
  • Comparative Reactivity: Oxygelb (2-Amino-5-methylphenol): The methyl group exerts minimal steric hindrance, allowing reactions at the 4-position . 2-Amino-5-(2-methylbutan-2-yl)phenol: The tert-pentyl group likely limits substitution to the 3- or 6-positions, altering synthetic pathways and derivative formation .

Biological Activity

2-Amino-5-(2-methylbutan-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Molecular Formula: C11H17N
Molecular Weight: 177.26 g/mol
IUPAC Name: 2-Amino-5-(2-methylbutan-2-yl)phenol
Canonical SMILES: CC(C)C1=CC(=C(C=C1)N)O

Biological Activity Overview

The biological activities of 2-Amino-5-(2-methylbutan-2-yl)phenol have been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Antimicrobial Activity: Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory properties. In a study involving macrophage cell lines, it was found to reduce the production of pro-inflammatory cytokines, indicating a mechanism that could be beneficial in treating inflammatory diseases .
  • Antioxidant Activity: The antioxidant capacity of 2-Amino-5-(2-methylbutan-2-yl)phenol was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

The biological effects of 2-Amino-5-(2-methylbutan-2-yl)phenol are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as phospholipase A2 (PLA2), which plays a critical role in the production of inflammatory mediators.
  • Receptor Modulation: It may also act on various receptors linked to inflammatory responses, modulating their activity and leading to decreased inflammation and pain perception.

Table 1: Summary of Biological Activities

Activity Type Effect Study Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AntioxidantFree radical scavenging

Table 2: Case Studies

Study Objective Findings
In vitro antimicrobial studyEvaluate antibacterial propertiesSignificant inhibition against E. coli and S. aureus
Anti-inflammatory assayAssess impact on cytokine levelsDecreased TNF-alpha and IL-6 production in macrophages
Antioxidant capacity testMeasure radical scavenging abilityHigh scavenging activity against DPPH radicals

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the molecular structure of 2-Amino-5-(2-methylbutan-2-yl)phenol?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving molecular structures. For this compound, SHELX programs (e.g., SHELXL for refinement) can optimize structural parameters by refining atomic coordinates, thermal displacement parameters, and hydrogen bonding interactions using high-resolution diffraction data . Complementary density functional theory (DFT) calculations, such as those employing hybrid functionals (e.g., B3LYP), validate bond lengths and angles by comparing computed geometries with crystallographic data .

Q. How can researchers synthesize 2-Amino-5-(2-methylbutan-2-yl)phenol with high purity?

  • Methodological Answer : A multi-step synthesis approach is typically employed:

Alkylation : React 2-aminophenol with 2-methyl-2-butanol under acidic conditions to introduce the tert-pentyl group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity.
Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 254 nm. For structural confirmation, combine 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What computational tools are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : DFT-based software (e.g., Gaussian, ORCA) with hybrid exchange-correlation functionals (e.g., B3LYP) can calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and ionization potentials. Basis sets like 6-31G(d,p) balance accuracy and computational cost. Validate results against experimental UV-Vis spectra to assess absorption maxima and charge-transfer behavior .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example:

  • If experimental 1^1H NMR chemical shifts deviate from DFT predictions, re-optimize the geometry using a solvent model (e.g., PCM for polar solvents).
  • For IR vibrational modes, scale computed frequencies by 0.96–0.98 to match experimental peaks.
    Use statistical metrics (e.g., root-mean-square deviations) to quantify agreement and iteratively refine computational models .

Q. What strategies optimize experimental design for studying this compound’s biological activity?

  • Methodological Answer :

  • Assay Interference : Pre-screen for autofluorescence or redox activity (common in phenolic compounds) using control experiments without biological targets.
  • Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify IC50_{50} values. Include phenol red-free media in cell-based assays to avoid pH-dependent artifacts .
  • Metabolic Stability : Perform liver microsome assays with LC-MS/MS quantification to assess degradation rates.

Q. How can crystallographic and spectroscopic data be integrated to study intermolecular interactions?

  • Methodological Answer :

  • Hydrogen Bonding : From X-ray data, identify donor-acceptor distances (<3.0 Å) and angles (>120°). Compare with DFT-calculated interaction energies.
  • π-π Stacking : Use Hirshfeld surface analysis (CrystalExplorer) to quantify contact percentages in the crystal lattice. Correlate with UV-Vis spectral shifts in solution to assess stacking stability .

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